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Z-Gly-gly-phe-chloromethylketone - 35172-59-9

Z-Gly-gly-phe-chloromethylketone

Catalog Number: EVT-413994
CAS Number: 35172-59-9
Molecular Formula: C22H24ClN3O5
Molecular Weight: 445.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Z-Gly-Gly-Phe-Chloromethylketone, often referred to as Z-GGF, is a synthetic peptide-based molecule widely employed as a research tool in biochemistry and cell biology. It acts as a potent and irreversible inhibitor of chymotrypsin-like serine proteases, enzymes that play a critical role in various biological processes. Z-GGF's specificity for chymotrypsin-like proteases stems from the presence of the phenylalanine (Phe) residue at the P1 position, which binds strongly to the enzyme's active site. [, , ]

Overview

Z-Gly-gly-phe-chloromethylketone, also known as Z-Gly-Gly-Phe-chloromethylketone, is a synthetic peptide-based molecule primarily used as a research tool in biochemistry and cell biology. It is classified as a peptidyl chloromethyl ketone, which serves as an irreversible inhibitor of serine and cysteine proteases. This compound is characterized by its ability to selectively inhibit specific proteases, making it valuable in various scientific applications.

Source

Z-Gly-gly-phe-chloromethylketone is synthesized through chemical methods involving solid-phase peptide synthesis. It is commercially available from various suppliers, including HongTide Biotechnology and VWR, and can be obtained for research purposes from chemical suppliers like BenchChem .

Classification

Z-Gly-gly-phe-chloromethylketone falls under the broader category of chloromethyl ketones, which are known for their role as enzyme inhibitors. Specifically, it is recognized for its inhibitory action on chymotrypsin and other serine proteases .

Synthesis Analysis

Methods

The synthesis of Z-Gly-gly-phe-chloromethylketone typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The final product is cleaved from the resin and purified.

Technical Details

  1. Solid-Phase Synthesis: The process begins with the attachment of the first amino acid (in this case, Z-Gly) to a resin.
  2. Coupling Reactions: Subsequent amino acids (Gly and Phe) are added using coupling reagents such as HCTU (1-Hydroxy-7-azabenzotriazole) to facilitate amide bond formation.
  3. Deprotection: After synthesis, protective groups are removed using trifluoroacetic acid or similar reagents.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to ensure the desired compound's purity .
Molecular Structure Analysis

Structure

Z-Gly-gly-phe-chloromethylketone has a molecular formula of C22H24ClN3O5 and a molecular weight of approximately 429.89 g/mol. The structure features a chloromethyl ketone group that contributes to its reactivity with proteases.

Data

  • Chemical Structure: The compound contains three amino acids linked by peptide bonds, with a chloromethyl ketone moiety that plays a crucial role in its mechanism of action.
  • PubChem CID: 10388837 provides additional structural data and properties .
Chemical Reactions Analysis

Reactions

Z-Gly-gly-phe-chloromethylketone primarily acts as an irreversible inhibitor of serine proteases such as chymotrypsin. The chloromethyl ketone group reacts with the active site serine residue of these enzymes, leading to permanent inactivation.

Technical Details

  1. Mechanism of Inhibition: Upon binding to the enzyme's active site, the chloromethyl ketone forms a covalent bond with the serine residue, effectively blocking substrate access.
  2. Selectivity: The specificity of Z-Gly-gly-phe-chloromethylketone towards certain proteases allows researchers to study protease functions without interference from other enzymatic activities .
Mechanism of Action

The mechanism by which Z-Gly-gly-phe-chloromethylketone inhibits proteases involves:

  1. Covalent Bond Formation: The reactive chloromethyl group reacts with the hydroxyl group of the serine residue in the enzyme's active site.
  2. Permanent Inactivation: This reaction results in irreversible inhibition, preventing the enzyme from catalyzing reactions with its substrates.
  3. Impact on Proteolytic Activity: As an irreversible inhibitor, once bound, the enzyme cannot regain activity unless new enzyme molecules are synthesized .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Highly reactive due to the presence of the chloromethyl ketone group, which can engage in nucleophilic attack reactions with various nucleophiles .
Applications

Z-Gly-gly-phe-chloromethylketone is utilized in several scientific contexts:

  • Protease Inhibition Studies: It serves as a tool for studying protease functions by selectively inhibiting specific enzymes.
  • Biochemical Research: Researchers use it to investigate pathways involving serine proteases and their roles in cellular processes.
  • Drug Development: Insights gained from studies involving this compound can contribute to developing new therapeutic agents targeting protease-related diseases .
Mechanistic Insights into Protease Inhibition [2] [4] [6]

Structural Basis of Serine Protease Interaction

Z-Gly-Gly-Phe-chloromethylketone (Z-GGF-CMK) exerts its inhibitory function through precise structural complementarity with the catalytic domains of serine proteases. The compound features a tripeptide backbone (Gly-Gly-Phe) capped by a benzyloxycarbonyl (Z) group at the N-terminus and a reactive chloromethyl ketone warhead at the C-terminus. This configuration enables molecular recognition analogous to natural peptide substrates, with the Z-group occupying the S3/S4 hydrophobic subsites and the phenylalanine side chain engaging the S1 pocket [5] [9].

Crystallographic analysis of the homologous Pyrococcus horikoshii acylaminoacyl peptidase in complex with Z-GGF-CMK (PDB: 4HXF) reveals critical binding interactions. The inhibitor docks within the catalytic groove with its phenylalanine residue inserted into the deep S1 specificity pocket, forming van der Waals contacts and hydrophobic interactions. The glycine residues maintain conformational flexibility while positioning the chloromethyl ketone moiety in immediate proximity to the catalytic serine nucleophile (distance: ~3.0 Å). This binding mode distorts the oxyanion hole geometry, particularly in proteases with atypical residues like Ser193 (as observed in KLK10), compromising transition-state stabilization [5] [9].

Table 1: Structural Features Enabling Z-GGF-CMK Protease Recognition

Structural ElementRole in BindingObserved Consequence
Benzyloxycarbonyl (Z) groupEngages S3/S4 subsitesEnhanced hydrophobic anchoring
Gly-Gly dipeptide backboneMaintains conformational flexibilityOptimal warhead positioning
Phenylalanine side chainBinds S1 specificity pocketComplementary shape recognition
Chloromethyl ketonePositions near catalytic Ser195Electrophile alignment for nucleophilic attack

Covalent Modification of Catalytic Triads

The irreversible inhibition mechanism initiates through nucleophilic attack by the catalytic serine (Ser195 in chymotrypsin numbering) on the carbonyl carbon of the ketone functionality. This forms a tetrahedral intermediate that collapses into a hemiketal structure, facilitating direct displacement of the chlorine atom via an SN₂ reaction. The resulting alkylated active site features a stable ethylene bridge (-CH₂-CO-CH₂-) covalently linking the inhibitor to the catalytic serine residue [9] [10].

High-resolution crystallography (1.6 Å) of the Pyrococcus horikoshii complex demonstrates complete disruption of the catalytic triad geometry following covalent modification. The alkylated adduct displaces His57 by approximately 1.8 Å from its native position, breaking the hydrogen-bonding network with Asp102. This structural perturbation effectively "locks" the catalytic machinery in a non-functional configuration, with the benzyl group of the phenylalanine residue occupying what would normally be the substrate-binding cleft, thereby sterically blocking substrate access [9].

Table 2: Covalent Modification Events in Serine Proteases

Inhibition StepMolecular EventStructural Consequence
Initial bindingSubstrate-like recognitionProper positioning of warhead
Nucleophilic attackSer195 Oγ attack on carbonyl carbonTetrahedral intermediate formation
AlkylationDisplacement of chloride ionEthylene bridge formation to Ser195
Final adductActive site alkylationCatalytic triad distortion (~1.8 Å His57 displacement)

Substrate Selectivity and Active-Site Accessibility

The inhibitory potency of Z-GGF-CMK demonstrates marked dependence on protease active-site architecture and subsite accessibility. Kinetic studies reveal superior inhibition efficiency (k₂/Kᵢ = 2076 M⁻¹s⁻¹) against KLK10 when paired with Z-Gly-Pro-Arg-AMC substrate, compared to less favorable sequences like Z-Gly-Gly-Arg-AMC (k₂/Kᵢ = 2 M⁻¹s⁻¹). This preference stems from the compound's ability to exploit extended substrate-binding regions beyond the immediate active site, particularly accommodating proteases with spacious S4 pockets that accommodate the benzyloxycarbonyl moiety [5].

Oligopeptidases impose stringent size exclusion through self-compartmentalization, as observed in the hexameric serine protease from Pyrococcus horikoshii. Z-GGF-CMK must navigate a "double-gated check-in system" featuring surface pores (~15 Å diameter) followed by narrower monomeric openings (~8 Å) to reach the catalytic chamber. This architecture inherently restricts larger protein substrates while permitting access to smaller peptide-based inhibitors like Z-GGF-CMK (molecular length: ~18 Å), explaining its efficacy against self-compartmentalizing proteases such as ClpP1P2 [1] [9].

Role of Chloromethyl Ketone Moieties in Irreversible Inhibition

The chloromethyl ketone group serves as a critical electrophilic "warhead" engineered for targeted covalent inhibition. The chlorine atom functions as an exceptional leaving group due to its moderate electronegativity (Pauling scale: 3.16) and polarizability, facilitating rapid alkylation following initial non-covalent binding. This two-step mechanism—termed "affinity labeling"—confers specificity alongside irreversibility, differentiating chloromethyl ketones from non-specific alkylating agents [1] [10].

The irreversible nature stems from the formation of a stable C-O covalent bond (bond energy: ~358 kJ/mol) between the inhibitor and catalytic serine. Unlike reversible inhibitors, this bond persists through substrate turnover attempts, effectively removing the enzyme from circulation. This mechanism proves particularly valuable against viral proteases, as evidenced by the patent describing peptide chloromethyl ketones for picornavirus inhibition. The electrophilic warhead can be strategically positioned at P1 (as in Z-GGF-CMK) or P1' sites depending on protease cleavage specificity, enabling rational design against diverse targets [10].

Table 3: Chloromethyl Ketone Inhibitors and Their Targets

Compound NameProtease TargetBiological Application
Z-GGF-CMKClpP1P2, proteasomeCancer cytotoxicity (HepG2 CC₅₀: 125 μM)
Z-Gly-Pro-Arg-CMKKLK10Kallikrein-related peptidase inhibition
D-Phe-Pro-Arg-CMKThrombinCoagulation studies
Z-Gly-Leu-Phe-CMKClpPBacterial protease inhibition

Structural Diagram of Z-Gly-Gly-Phe-chloromethylketone:

Benzyloxycarbonyl (Z)-Glycyl-Glycyl-L-Phenylalanyl-CH₂-CO-CH₂Cl  ______     ______     ____________       _____  /      \   /      \   /            \     /     \  Ph-CH₂-O-C=O-NH-CH₂-C=O-NH-CH₂-C=O-NH-CH(CH₂Ph)-C-CH₂-Cl  ||          ||             |  O           O              O  

Properties

CAS Number

35172-59-9

Product Name

Z-Gly-gly-phe-chloromethylketone

IUPAC Name

benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

Molecular Formula

C22H24ClN3O5

Molecular Weight

445.9 g/mol

InChI

InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1

InChI Key

JVPOZEGMCMVPAF-SFHVURJKSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

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